Lisinopril S,S,S-Diketopiperazine

Description

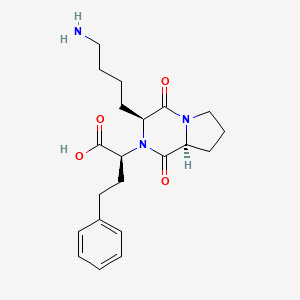

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMHWCBWYXAOU-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328385-86-0 | |

| Record name | Lisinopril S,S,S-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328385860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LISINOPRIL S,S,S-DIKETOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ITR705O35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Stability and Degradation Pathways of Lisinopril S,s,s Diketopiperazine

Hydrolytic Stability of the Diketopiperazine Ring

The formation of Lisinopril (B193118) S,S,S-Diketopiperazine is a direct consequence of the hydrolytic instability of the parent lisinopril molecule, particularly under acidic conditions. oup.comoup.com Stress testing of lisinopril reveals that it degrades in acidic, alkaline, and neutral aqueous solutions, with the diketopiperazine derivative being a major product. oup.comoup.com

Studies have shown that the degradation of lisinopril to its diketopiperazine form occurs under various hydrolytic conditions. For instance, after subjecting lisinopril to acid, alkaline, and neutral hydrolysis, the concentration of lisinopril decreased, and a corresponding peak for the diketopiperazine was observed. oup.com The extent of lisinopril degradation was found to be 11.1% in acidic, 9.2% in alkaline, and 6.1% in neutral conditions. oup.comoup.com In another study, drastic acidic hydrolysis of lisinopril (using 0.1 N HCl at 90°C for 4 hours) also resulted in the formation of four degradation products, including the diketopiperazine (m/z 388+). ekb.eg

The diketopiperazine ring itself is formed through an intramolecular cyclization and dehydration reaction within the lisinopril molecule. googleapis.comnih.gov While the formation is well-documented, data on the subsequent hydrolysis or opening of the diketopiperazine ring back to lisinopril or other products is less common. However, the kinetics of degradation for some ACE inhibitors show that diketopiperazine formation is highly favored at pH 4 or below, while hydrolysis of the peptide bond to form other degradation products predominates at pH levels greater than 5. nih.gov This suggests that the diketopiperazine ring, once formed, may exhibit relative stability, particularly in acidic to neutral environments, while the parent drug continues to degrade via other pathways in more alkaline conditions.

Table 1: Degradation of Lisinopril under Hydrolytic Stress Conditions

| Condition | Degradation of Lisinopril | Primary Degradation Product Identified | Reference |

|---|---|---|---|

| Acid Hydrolysis (0.1 N HCl) | 11.1% | Lisinopril Diketopiperazine | oup.comoup.com |

| Alkaline Hydrolysis (0.1 N NaOH) | 9.2% | Lisinopril Diketopiperazine | oup.comoup.com |

| Neutral Hydrolysis (Water) | 6.1% | Lisinopril Diketopiperazine | oup.comoup.com |

| Drastic Acid Hydrolysis (0.1 N HCl, 90°C, 4h) | Significant | Lisinopril Diketopiperazine and others | ekb.eg |

Photolytic Degradation Studies of Lisinopril Diketopiperazine

Forced degradation studies conducted on the parent drug, lisinopril, have shown it to be stable under photolytic conditions. oup.comoup.com In specific studies, lisinopril solutions were exposed to UV light at 254 nm for various intervals, and the drug was found to be relatively stable. scirp.org Further investigation into the photostability of lisinopril dihydrate in both solid and liquid forms concluded that the compound is stable under exposure to both sunlight and UV light. scirp.org

Given that Lisinopril S,S,S-Diketopiperazine is a degradation product of lisinopril, the photolytic stability of the parent compound suggests a low likelihood of significant photolytic degradation of the diketopiperazine itself under normal storage conditions. However, direct photolytic degradation studies specifically on isolated this compound are not extensively reported in the reviewed literature.

Oxidative Degradation Characteristics

The oxidative stability of lisinopril has been evaluated under stress conditions. Studies indicate that lisinopril is stable when subjected to oxidative stress. oup.comoup.com However, other research involving stress degradation in a 3% hydrogen peroxide solution showed that lisinopril does degrade, with the rate being temperature-dependent. At 25°C, approximately 27.6% degradation was observed after 24 hours, which increased to 100% after 48 hours. At 50°C, 100% degradation occurred within 2 hours. researchgate.net

While these studies focus on the parent drug, they provide insight into the potential for oxidative degradation. The primary degradation pathway identified in these oxidative studies is not typically the formation of the diketopiperazine. This implies that the conditions promoting oxidation may not favor the intramolecular cyclization reaction. Direct studies on the oxidative degradation characteristics of the isolated this compound compound are necessary for a complete stability profile.

Table 2: Oxidative Degradation of Lisinopril in 3% H₂O₂

| Temperature | Time | Degradation (%) | Reference |

|---|---|---|---|

| 25°C | 2 hours | 16.6 | researchgate.net |

| 25°C | 24 hours | 27.6 | researchgate.net |

| 25°C | 48 hours | 98.6 | researchgate.net |

| 50°C | 2 hours | 100 | researchgate.net |

Thermal Stability and Solid-State Transformations of the Diketopiperazine

The formation of this compound is significantly influenced by temperature, particularly in the solid state. pharm.or.jpnih.gov Thermal analysis using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier Transform Infrared (FT-IR) microspectroscopy has provided detailed insights into the transformation of lisinopril dihydrate into its anhydrous form and subsequent cyclization to the diketopiperazine. pharm.or.jpnih.gov

The process begins with a two-step dehydration of lisinopril dihydrate. pharm.or.jpnih.gov The first step, from dihydrate to monohydrate, occurs at approximately 76°C. The second step, from monohydrate to the anhydrous form, takes place between 99-101°C. pharm.or.jpnih.gov Following dehydration, the intramolecular cyclization of anhydrous lisinopril to form the diketopiperazine ring occurs at higher temperatures. FT-IR analysis clearly shows the appearance of a new carbonyl band at 1670 cm⁻¹, which is characteristic of the diketopiperazine structure. nih.gov This transformation begins to be noticeable at 147°C and becomes significant around 157°C. pharm.or.jpnih.gov The formation of the diketopiperazine is a dehydration reaction, and the liberated water can be detected at temperatures above 157°C. nih.gov

Kinetic studies on the solid-phase degradation of lisinopril in the presence of humidity at temperatures from 343 K to 363 K (70°C to 90°C) have confirmed that the diketopiperazine derivative is the major decomposition product. researchgate.net Furthermore, it has been noted that at very high temperatures (190°C), epimerization can occur, leading to the formation of the (R,S,S)-diketopiperazine diastereomer. nih.gov

Table 3: Key Thermal Events in the Solid-State Transformation of Lisinopril

| Temperature | Event | Method of Observation | Reference |

|---|---|---|---|

| 76°C | Dehydration (Dihydrate → Monohydrate) | DSC, TGA, FT-IR | pharm.or.jpnih.gov |

| 99-101°C | Dehydration (Monohydrate → Anhydrate) | DSC, TGA, FT-IR | pharm.or.jpnih.gov |

| 147°C | Onset of Diketopiperazine Formation | FT-IR | pharm.or.jpnih.gov |

| 157°C | Significant Diketopiperazine Formation | FT-IR | pharm.or.jpnih.gov |

| 190°C | Formation of (R,S,S)-Diketopiperazine | Synthesis Experiment | nih.gov |

Characterization of Secondary Degradation Products of this compound

Once formed, this compound can undergo further degradation, primarily through epimerization. At high temperatures, the stereochemistry of the compound can change. One of the known secondary degradation products is the (R,S,S)-Diketopiperazine, also known as Lisinopril Impurity D. nih.govnih.gov This diastereomer can be formed due to epimerization of the S,S,S form at elevated temperatures, such as by heating lisinopril at 190°C. nih.gov

Under drastic hydrolytic conditions (e.g., strong acid), it is conceivable that the diketopiperazine ring could open, potentially leading back to the formation of lisinopril or its isomers, or cleaving into other related compounds. For instance, the acidic hydrolysis of lisinopril has been shown to produce not only the diketopiperazine but also other molecules such as 6-amino-2-((1-carboxy-3-phenylpropyl)amino) hexanoic acid and 1-(2,6-diamino-hexanoyl)pyrrolidine-2-carboxylic acid. ekb.eg While these are described as degradation products of lisinopril, they indicate the types of cleavages that can occur in the molecule's backbone, which could potentially also happen to the diketopiperazine ring under sufficiently harsh conditions.

Synthetic Methodologies for Lisinopril S,s,s Diketopiperazine Reference Standards

Design and Execution of Synthetic Routes for S,S,S-Diketopiperazine

The primary route for the formation of lisinopril (B193118) S,S,S-diketopiperazine, also known as Lisinopril EP Impurity C, involves the intramolecular dehydration of lisinopril. nih.govresearchgate.net This reaction can occur at elevated temperatures. A specific laboratory-scale synthesis has been described where lisinopril dihydrate is heated in n-butanol in the presence of concentrated hydrochloric acid. nih.gov

The synthesis process involves the following key steps:

A suspension of lisinopril dihydrate in n-butanol is treated with concentrated hydrochloric acid. nih.gov

The reaction mixture is heated to a temperature of 75–80°C and stirred for 24 hours. nih.gov

After cooling, the pH is adjusted to 5.2 using sodium hydroxide (B78521). nih.gov

The mixture is then concentrated under reduced pressure to a syrupy mass. nih.gov

This process mimics the conditions that can lead to the formation of this impurity during the manufacturing or storage of lisinopril. The resulting diketopiperazine has the S,S,S stereochemistry, reflecting the stereochemistry of the parent lisinopril molecule. nih.gov

Isolation and Purification Techniques for Impurity Standards

The isolation and purification of lisinopril S,S,S-diketopiperazine from the reaction mixture are crucial for obtaining a high-purity reference standard. Following the synthesis, the resulting syrupy mass containing the diketopiperazine is further processed. nih.gov

A common purification technique involves column chromatography. nih.gov The crude product can be purified using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. nih.gov High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of lisinopril and its impurities. windows.netnih.govnih.gov For preparative isolation of impurities like the diketopiperazine, semi-preparative HPLC can be employed. nih.gov

The purity of the isolated compound is typically assessed by HPLC, with the structure confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.govnih.govnih.gov

Table 1: Chromatographic Conditions for Lisinopril Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Luna™ 5 µm C8(2) | Kinetex™ 5 µm C8 |

| Mobile Phase | Acetonitrile (B52724) / Buffer (4:96, v/v) | Acetonitrile / Buffer (gradient) |

| Buffer | 2.76 g/L Monobasic Sodium Phosphate (B84403) | 3.53 g/L Monobasic Sodium Phosphate Dihydrate, pH 4.1 |

| Flow Rate | Not specified | 1.8 mL/min |

| Detector | UV @ 210 nm | UV @ 210 nm |

| Temperature | Not specified | 45 °C |

| Data from references windows.net |

Control of Stereoisomeric Purity in Synthesis

Maintaining stereoisomeric purity is a critical aspect of synthesizing reference standards for chiral drugs like lisinopril and its impurities. The S,S,S-diketopiperazine is formed from lisinopril, which itself has a specific stereochemistry. nih.gov The synthesis of this impurity, being a direct cyclization of lisinopril, generally preserves the stereocenters. nih.gov

However, the potential for epimerization exists, particularly at high temperatures. For instance, the formation of the (R,S,S)-diketopiperazine impurity (Ph. Eur Impurity-D) can occur through the epimerization of the S,S,S-diketopiperazine at elevated temperatures, such as heating lisinopril at 190°C. nih.gov Therefore, controlling the reaction temperature during the synthesis and purification of the S,S,S-diketopiperazine is crucial to prevent the formation of its diastereomer.

The stereochemical integrity of the final product is confirmed using analytical techniques that can distinguish between stereoisomers, such as chiral chromatography. researchgate.net The development of stereoselective synthetic methods for the parent drug, lisinopril, is also fundamental to ensuring the stereochemical purity of any derived impurities. google.comcore.ac.uk

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Lisinopril S,s,s Diketopiperazine

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities. For Lisinopril (B193118) S,S,S-Diketopiperazine, a variety of methods have been developed to achieve effective separation from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the analysis of lisinopril and its impurities. nih.govnih.govrjptonline.orgresearchgate.netresearchgate.netresearchtrend.netnih.govwalshmedicalmedia.com The development of a stability-indicating HPLC method is crucial for separating lisinopril from its degradation products, including the diketopiperazine derivative. nih.gov

Several studies have focused on optimizing HPLC methods for this purpose. A common approach involves reversed-phase chromatography, often utilizing a C18 column. rjptonline.orgscirp.org The mobile phase composition is a critical parameter that is frequently adjusted to achieve optimal separation. For instance, a mobile phase consisting of methanol, acetonitrile (B52724), and a phosphate (B84403) buffer solution has been successfully used. rjptonline.org The pH of the mobile phase also plays a significant role in the peak shape and resolution of lisinopril and its degradation products. nih.gov Detection is typically carried out using a UV detector, with wavelengths around 210 nm or 215 nm being common. researchgate.netscirp.org

Method validation is a key aspect of HPLC analysis, ensuring the reliability of the results. nih.govresearchgate.net Validation parameters typically include specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation). nih.govrjptonline.orgresearchtrend.net For example, one validated HPLC method demonstrated a limit of detection of 0.0075 µg/mL for the diketopiperazine degradation product. nih.gov Another study reported a limit of detection of 0.210 µg/mL and a limit of quantitation of 0.636 µg/mL for lisinopril itself. rjptonline.org

Table 1: Examples of HPLC Method Parameters for Lisinopril and Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (250 x 4.6 mm, 5 µm) | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5µ) | C18 (100mm x 4.6 mm, 2.5 µm) |

| Mobile Phase | Methanol, acetonitrile, phosphate buffer | Methanol and trifluoroacetic acid (50:50 v/v) | Methanol and 0.05% OPA with TEA (pH 3.3) |

| Flow Rate | 1.0 ml/min | 1-mL/min | 0.8 ml/min |

| Detection Wavelength | 210 nm | 215 nm | Not Specified |

| Retention Time (Lisinopril) | 2.6 min | 2.28 min | 3.39 min |

| Linearity Range (Lisinopril) | 40-200 µg/mL | 3–7 μg/mL | 5-25 µg/ml |

| Reference | rjptonline.org | researchgate.net | researchgate.netajpaonline.com |

This table is for illustrative purposes and specific conditions may vary between different laboratories and applications.

Ultra-Performance Liquid Chromatography (UPLC) Applications

While extensive research on specific UPLC applications for Lisinopril S,S,S-Diketopiperazine is not widely available in the provided search results, the principles of UPLC suggest it would offer significant advantages over traditional HPLC. UPLC systems utilize smaller particle size columns (typically <2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity. These characteristics would be highly beneficial for the rapid and efficient separation and quantification of lisinopril and its diketopiperazine impurity, especially in high-throughput screening environments.

Gas Chromatography (GC) Considerations

Gas chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like lisinopril and its diketopiperazine impurity. However, GC can be employed if the analytes are derivatized to increase their volatility. One study describes a GC-mass spectrometry (GC-MS) method for the quantitative determination of lisinopril in human plasma. nih.gov This method involved a derivatization step to form methyl diester-trifluoroacetamide derivatives, which are amenable to GC analysis. nih.gov While this demonstrates the potential of GC for lisinopril analysis, it is not the preferred method for routine impurity profiling due to the additional sample preparation steps required.

Thin-Layer Chromatography (TLC) in Degradation Profiling

Thin-Layer Chromatography (TLC) provides a simple and effective tool for the qualitative and semi-quantitative analysis of drug degradation products. researchgate.netejbps.comresearchgate.net High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed for the stability-indicating analysis of lisinopril. researchgate.netejbps.comajrconline.org These methods can effectively separate lisinopril from its degradation products, allowing for the assessment of drug stability under various stress conditions such as acid and base hydrolysis, oxidation, and heat. researchgate.netejbps.comajrconline.org

In a typical HPTLC method, pre-coated silica (B1680970) gel 60F254 plates are used as the stationary phase. researchgate.netejbps.com The mobile phase composition is optimized to achieve good separation; for example, a mixture of n-butanol, acetic acid, and water has been used. ejbps.com Densitometric scanning is then used for quantification. ejbps.com The Rf values, which represent the ratio of the distance traveled by the spot to the distance traveled by the solvent front, are used to identify the different compounds.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of pharmaceutical impurities. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for the analysis of complex mixtures.

LC-MS/MS and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has been successfully applied to the analysis of lisinopril and its impurities. nih.govnih.govnih.govnih.govactascientific.com In LC-MS/MS, the mass spectrometer is used to select a specific precursor ion (the molecular ion of the compound of interest), fragment it, and then analyze the resulting product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for the quantification of analytes at very low concentrations. nih.gov

For the analysis of lisinopril, positive electrospray ionization (ESI) is often used. nih.govnih.gov The precursor to product ion transitions for lisinopril are well-established. nih.govactascientific.com For example, a common transition is m/z 406.3 → 246.3. actascientific.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and to confirm the identity of unknown impurities. nih.gov In one study, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICRMS) was used to obtain exact mass measurements of lisinopril impurities, which helped in their structural elucidation. nih.gov

Fragmentation Behavior Analysis for Isomer Differentiation

The differentiation of stereoisomers, such as the S,S,S and R,S,S forms of diketopiperazine impurities in lisinopril, presents a significant analytical challenge due to their identical mass and similar physicochemical properties. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for this purpose, leveraging subtle differences in the fragmentation patterns of isomeric ions.

When subjected to collision-induced dissociation (CID), protonated molecules of lisinopril and its isomers yield distinct fragment ions. For instance, in the CID mass spectra of the [M+H]⁺ ions, the relative abundance of fragment ions can be a key differentiator. Studies have shown that for lisinopril, the abundance of the fragment ion at m/z 246 is approximately double that of the ion at m/z 245. In contrast, for the RSS isomer, the m/z 246 fragment ion is observed to be slightly lower in abundance than the m/z 245 fragment across various collision energies. nih.gov

The use of different adduct ions can further enhance isomeric differentiation. When lithium adducts ([M+Li]⁺) are analyzed, the abundance of the rearrangement ion at m/z 315 for the RSS isomer is roughly three times higher than for lisinopril. nih.gov This significant difference in fragmentation behavior provides a reliable method for characterizing the RSS isomer.

Energy-resolved mass spectrometry (ERMS) can also support these findings by examining fragmentation patterns over a range of collision energies. nih.gov These techniques, which analyze the gas-phase ion chemistry of the isomers, are crucial for the rapid identification and characterization of stereoisomeric impurities in bulk drug substances. The elemental compositions of all resulting ions are typically confirmed using high-resolution mass spectrometry techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) ESI mass spectrometry. nih.gov

The fragmentation pathways of lisinopril itself serve as a template for elucidating the structures of its impurities. nih.gov For example, a characteristic fragmentation of protonated lisinopril involves the loss of proline to form a dipeptide N-terminal b₁ ion at m/z 291, which subsequently loses HCOOH to produce an ion at m/z 245. nih.gov By comparing the MS² and MS³ CID spectra of an impurity with the corresponding fragment ions derived from lisinopril, structural relationships can be established. nih.gov If the fragmentation pathway of an impurity is indistinguishable from a known fragment of the parent drug, it provides strong evidence for a shared structural unit. nih.gov

Table 1: Key Fragment Ion Differences for Isomer Differentiation

| Adduct Ion | Fragment Ion (m/z) | Relative Abundance in Lisinopril | Relative Abundance in RSS Isomer | Reference |

| [M+H]⁺ | 246 | ~2x higher than m/z 245 | Slightly lower than m/z 245 | nih.gov |

| [M+Li]⁺ | 315 | Lower | ~3x higher than in Lisinopril | nih.gov |

This detailed analysis of fragmentation behavior is not only pivotal for distinguishing between isomers but also for identifying unknown impurities that may arise during synthesis or degradation. researchgate.netnih.gov The ability to generate diagnostic fragments is essential for ensuring the purity and safety of the final drug product. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation and stereochemical assignment of lisinopril and its related compounds, including the S,S,S-diketopiperazine impurity. While mass spectrometry provides information on molecular weight and fragmentation, NMR offers a detailed picture of the molecular architecture, including the connectivity of atoms and their spatial relationships.

1H and 13C NMR for Full Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assessment of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the protons in the diketopiperazine ring, as well as those in the lysyl and phenylpropyl side chains, are unique and can be assigned to specific positions in the molecule. Coupling constants (J-values) between adjacent protons help to establish the connectivity within the spin systems.

After isolation of an impurity, its ¹H and ¹³C NMR spectra are meticulously analyzed and compared with those of the parent drug, lisinopril, to identify structural modifications.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To overcome the complexities of 1D spectra and to unequivocally assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. These techniques are crucial for confirming the stereochemistry and complete structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. This is instrumental in tracing out the spin systems of the lysyl and phenylpropyl side chains and the proline-derived portion of the diketopiperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connectivity between different structural fragments, such as linking the side chains to the diketopiperazine core. Correlations between the protons on the alpha-carbons and the carbonyl carbons of the diketopiperazine ring are definitive in establishing the cyclic structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the molecule. It detects protons that are close to each other in space, even if they are not directly bonded. For this compound, NOESY can be used to confirm the relative stereochemistry of the chiral centers. The presence or absence of specific NOE cross-peaks between protons on the different stereocenters provides definitive evidence for the S,S,S configuration.

The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of the structure and stereochemistry of this compound, which is essential for its proper characterization as a drug impurity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorph Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information regarding the functional groups present in a molecule and its solid-state properties, such as polymorphism. These techniques are complementary and play a role in the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, key IR absorption bands would include:

Amide C=O stretching: The diketopiperazine ring contains two amide groups, which will exhibit strong characteristic carbonyl stretching vibrations.

N-H stretching: The amide groups also have N-H bonds that will show stretching vibrations.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be present.

Carboxylic acid O-H and C=O stretching: If the impurity retains a carboxylic acid group, its characteristic broad O-H and C=O stretching bands will be observable.

The IR spectrum of the isolated impurity can be compared to that of lisinopril to identify changes in functional groups, such as the formation of the cyclic diketopiperazine structure. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This makes Raman a powerful complementary technique to IR. For instance, non-polar bonds or symmetric vibrations that are weak in the IR spectrum may produce strong signals in the Raman spectrum.

Polymorph Characterization: Both IR and Raman spectroscopy are sensitive to the crystalline structure of a solid. Different polymorphic forms of a compound will have distinct crystal lattice arrangements, leading to subtle but measurable differences in their vibrational spectra. These differences can manifest as shifts in peak positions, changes in peak intensities, or the appearance of new peaks. Therefore, IR and Raman spectroscopy can be used to identify and differentiate between potential polymorphs of this compound, which is crucial as different polymorphs can have different physical properties, such as solubility and stability.

X-ray Crystallography and Powder X-ray Diffraction in Solid-State Analysis

The solid-state properties of a pharmaceutical compound and its impurities are critical for understanding their stability, solubility, and manufacturability. X-ray diffraction techniques are the gold standard for the definitive analysis of the crystalline structure of materials like this compound.

X-ray Crystallography (Single Crystal): When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most detailed and unambiguous three-dimensional structure of the molecule. This technique determines the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. This would definitively confirm the S,S,S configuration of the diketopiperazine impurity. The resulting crystal structure provides an unparalleled level of detail about the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.

Powder X-ray Diffraction (PXRD): It is often challenging to grow single crystals of sufficient size and quality for single-crystal X-ray analysis, especially for impurities present in small quantities. In such cases, Powder X-ray Diffraction (PXRD) is an invaluable alternative. PXRD is performed on a powdered sample containing a multitude of small crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint of the crystalline solid.

Key applications of PXRD in the analysis of this compound include:

Identification: The PXRD pattern of an isolated impurity can be compared to a database of known patterns or to a pattern calculated from a single-crystal structure to confirm its identity.

Polymorph Screening: Different polymorphic forms of a compound will have distinct crystal structures and, therefore, will produce different PXRD patterns. PXRD is a primary tool for identifying and distinguishing between polymorphs.

Crystallinity Assessment: The sharpness of the diffraction peaks in a PXRD pattern provides an indication of the degree of crystallinity of the sample. Amorphous materials lack long-range order and produce a broad halo instead of sharp peaks.

Purity Analysis: PXRD can be used to detect the presence of crystalline impurities in a sample, provided they are present in sufficient quantity (typically >1-2%).

Both single-crystal X-ray diffraction and PXRD are powerful techniques for the comprehensive solid-state characterization of this compound, providing definitive structural information and insights into its crystalline nature.

Method Validation Principles for this compound Analysis

The validation of analytical methods used to quantify this compound is a critical regulatory requirement to ensure the reliability and accuracy of the results. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. The principles of method validation are outlined in guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

For the analysis of this compound as an impurity, the following validation parameters are essential:

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (lisinopril), other impurities, and degradation products. In chromatographic methods, this is demonstrated by achieving adequate separation of the this compound peak from all other peaks. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is often employed to confirm specificity.

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of solutions of this compound at different concentrations. The results are typically evaluated by plotting the analytical response versus the concentration and determining the correlation coefficient (r) of the regression line, which should be close to 1.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is usually assessed by the recovery of a known amount of pure this compound spiked into a sample matrix. The accuracy is expressed as the percentage of the analyte recovered.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1) or by statistical analysis of the standard deviation of the response and the slope of the calibration curve.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for the analysis of impurities. It is often established based on a signal-to-noise ratio of 10:1 or by statistical methods.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase composition, pH, column temperature, and flow rate.

By thoroughly validating the analytical method according to these principles, one can ensure that the quantification of this compound is accurate, reliable, and fit for the purpose of controlling impurities in lisinopril drug substance and product.

Selectivity and Specificity Studies

Selectivity and specificity are fundamental aspects of any analytical method, ensuring that the signal measured is unequivocally from the analyte of interest, in this case, this compound. Specificity studies are designed to demonstrate that the analytical method can accurately measure the analyte without interference from other components that may be present in the sample matrix. These interfering substances can include the parent drug (lisinopril), other related impurities, degradation products, and formulation excipients. researchgate.net

To establish specificity, a common approach involves the analysis of a range of samples, including the API, placebo (a mixture of all formulation excipients without the API), and spiked samples of the analyte of interest. The chromatograms of these samples are then compared to ensure that the peak corresponding to this compound is well-resolved from any other peaks. For instance, in a high-performance liquid chromatography (HPLC) method, the retention time of this compound should be distinct from that of lisinopril and other potential impurities. researchgate.net The absence of any interfering peaks at the retention time of the analyte in the placebo chromatogram confirms the method's specificity. rjptonline.org

Furthermore, peak purity analysis using photodiode array (PDA) detection is often employed. This technique assesses whether the spectrum of the analyte peak is homogeneous, providing an additional layer of confidence that the peak is not a composite of co-eluting species.

Linearity, Range, Precision, and Accuracy Assessments

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine the linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area in an HPLC analysis) is then plotted against the corresponding concentration, and a linear regression analysis is performed. The correlation coefficient (r) and the coefficient of determination (r²) are calculated to assess the quality of the linear fit. An r² value close to 0.999 is generally considered indicative of good linearity. researchgate.net For instance, a typical linearity study for an impurity like this compound might cover a range from the reporting threshold up to 150% of the specified limit for that impurity.

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision studies are typically conducted at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).

For intra-day precision, multiple preparations of a sample at a specific concentration are analyzed on the same day by the same analyst. For intermediate precision, the analysis is repeated on different days or by different analysts to assess the consistency of the method over time and between operators. A low %RSD, typically less than 2%, indicates good precision. researchgate.net

Accuracy

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies. This involves spiking a placebo matrix with a known amount of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The samples are then analyzed, and the percentage of the analyte recovered is calculated. High recovery rates, typically between 98% and 102%, demonstrate the accuracy of the method. researchgate.net

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.5 | 15200 |

| 1.0 | 30100 |

| 2.5 | 75500 |

| 5.0 | 150200 |

| 7.5 | 225800 |

Regression Equation: y = 30050x + 150

Correlation Coefficient (r²): 0.9998

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |

|---|---|---|---|

| 1.0 | 0.99 | 99.0 | 1.2 |

| 5.0 | 5.05 | 101.0 | 0.8 |

| 7.5 | 7.42 | 98.9 | 1.1 |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjptonline.org

There are several methods for determining LOD and LOQ, as outlined by the International Council for Harmonisation (ICH) guidelines. One common approach is based on the signal-to-noise ratio. For LOD, a signal-to-noise ratio of 3:1 is generally acceptable, while for LOQ, a ratio of 10:1 is typically required. researchgate.net

Another method involves using the standard deviation of the response and the slope of the calibration curve. The LOD and LOQ can be calculated using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the response (which can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements).

S is the slope of the calibration curve. researchgate.net

For an impurity like this compound, a low LOQ is essential to ensure that even trace amounts can be accurately quantified, which is critical for meeting the stringent purity requirements for pharmaceutical products. For example, a validated HPLC method might report an LOD of 0.05 µg/mL and an LOQ of 0.15 µg/mL for this impurity.

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| LOD | Signal-to-Noise Ratio (3:1) | 0.05 |

| LOQ | Signal-to-Noise Ratio (10:1) | 0.15 |

| LOD | Based on Standard Deviation of the Response and Slope | 0.048 |

| LOQ | Based on Standard Deviation of the Response and Slope | 0.145 |

Robustness and System Suitability Testing

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition (e.g., ±2% organic phase), pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). researchgate.net The method is considered robust if the results for the analysis of this compound remain within acceptable criteria despite these minor changes, ensuring the method's transferability between different laboratories and instruments.

System Suitability Testing

System suitability testing is an integral part of many analytical procedures. It is performed before and during the analysis of samples to ensure that the analytical system is performing adequately. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

For an HPLC method for this compound, system suitability parameters would typically include:

Tailing factor (or asymmetry factor): To ensure a symmetrical peak shape.

Theoretical plates (N): To demonstrate column efficiency.

Resolution (Rs): To ensure adequate separation between the peak of this compound and any adjacent peaks.

Relative standard deviation (%RSD) of replicate injections: To demonstrate the precision of the injection system.

These parameters are monitored throughout the analytical run to ensure the continued validity of the results.

| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | % Assay |

|---|---|---|---|---|

| Flow Rate (mL/min) | 0.9 | 5.8 | 1.1 | 99.5 |

| 1.1 | 5.2 | 1.1 | 100.2 | |

| Mobile Phase pH | 2.8 | 5.6 | 1.2 | 99.8 |

| 3.2 | 5.4 | 1.1 | 100.5 | |

| Column Temperature (°C) | 35 | 5.3 | 1.1 | 100.1 |

| 45 | 5.7 | 1.2 | 99.6 |

Theoretical and Computational Studies on Lisinopril S,s,s Diketopiperazine

Molecular Modeling and Conformational Analysis of the Diketopiperazine Ring

The conformational landscape of the diketopiperazine (DKP) ring is a critical determinant of its physical and chemical properties. Molecular modeling techniques are powerful tools for exploring the potential conformations of the 2,5-diketopiperazine ring system present in Lisinopril (B193118) S,S,S-Diketopiperazine.

The conformation of the DKP ring is significantly influenced by the substituents at the C3 and C6 positions. For cis-3,6-disubstituted 2,5-DKPs, a boat conformation is generally preferred. baranlab.org However, cyclo(L-Ser-L-Ser) is an exception, favoring a planar structure. In contrast, trans-3,6-disubstituted 2,5-DKPs exhibit less predictable conformations. baranlab.org Generally, all possible conformations of the 2,5-DKP ring are found within a relatively narrow energy range of 6 kcal/mol, indicating a degree of conformational flexibility. baranlab.org

Computational methods such as CNDO/2 quantum-mechanical calculations have been historically used to probe the conformational flexibility of the diketopiperazine skeleton. acs.org Modern approaches often employ more advanced computational techniques, such as density functional theory (DFT) and various molecular mechanics force fields, to provide a more accurate representation of the potential energy surface. These studies are crucial for understanding how the specific stereochemistry (S,S,S) of Lisinopril S,S,S-Diketopiperazine influences the puckering of the DKP ring and the orientation of its side chains.

Table 1: Common Conformations of the Diketopiperazine Ring

| Conformation | Description | Preferred for |

| Boat | The ring puckers with two atoms out of the plane on the same side. | cis-3,6-disubstituted DKPs |

| Planar | All six atoms of the ring lie in the same plane. | Exceptionally, as in cyclo(L-Ser-L-Ser) |

| Twist-Boat | A distorted boat conformation. | Can be an intermediate or low-energy conformer |

| Chair | The ring puckers with two atoms out of the plane on opposite sides. | Generally less favored for 2,5-DKPs |

The conformation of the 2,6-DKP ring, along with its stereochemistry and the nature of its substituents, plays a significant role in its binding modes to biological targets. nih.gov

Quantum Chemical Calculations of Formation and Degradation Pathways

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions, including the formation and degradation of diketopiperazines.

The formation of diketopiperazines is a well-known side reaction in peptide chemistry, often occurring during the synthesis of C-terminal acid peptides. researchgate.netresearchgate.net This cyclization is particularly prevalent when proline is one of the C-terminal amino acids. researchgate.netresearchgate.netnih.govacs.org The stability of the six-membered ring of the cyclic dipeptide is a major driving force for this reaction. researchgate.netresearchgate.net The reaction involves a nucleophilic attack of the N-terminal nitrogen on the amide carbonyl between the second and third amino acids. acs.org

DFT calculations can be employed to model the transition states and reaction intermediates of the cyclization reaction that leads to the formation of this compound from lisinopril. Such calculations can reveal the activation energy barriers and reaction thermodynamics, providing a quantitative understanding of the reaction kinetics. For instance, DFT calculations have shown that a peptide with a penultimate proline can stabilize the transition state through C-H···π interactions during certain reaction conditions, making it more susceptible to cyclization. researchgate.net

Similarly, quantum chemical methods can be used to investigate potential degradation pathways of this compound itself, such as hydrolysis of the amide bonds in the diketopiperazine ring, which would lead to the opening of the ring structure.

Table 2: Factors Influencing Diketopiperazine Formation

| Factor | Influence |

| Peptide Sequence | Sequences with proline or glycine (B1666218) at positions 1 or 2 are more prone to DKP formation. nih.gov |

| pH and Temperature | Basic conditions can catalyze DKP formation. nih.gov |

| Solvent | The reaction can occur in various solvents, including during solid-phase peptide synthesis. researchgate.netacs.org |

| Protecting Groups | The type of protecting group used in peptide synthesis can influence the rate of DKP formation. researchgate.netnih.gov |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, which can be invaluable for the characterization and identification of compounds like this compound.

The prediction of NMR chemical shifts using computational methods has become a standard approach to aid in structure elucidation and stereochemical assignment. github.ioclockss.org The general workflow involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as B3LYP-D3/6-31G(d). github.io

NMR Shielding Calculation: Calculating the NMR shielding constants for each conformer, often using a different functional and basis set optimized for this purpose, like WP04/6-311++G(2d,p). github.io

Boltzmann Averaging: Averaging the predicted shifts of the different conformers based on their calculated relative energies. github.io

These predicted spectra can then be compared with experimental data to confirm the structure of this compound. Computational methods have been successfully benchmarked for predicting both ¹H and ¹³C NMR spectra, as well as for heavier nuclei. github.iomdpi.com For complex molecules, computational NMR prediction can be a crucial tool to differentiate between isomers. researchgate.netnih.gov

Molecular Dynamics Simulations (if relevant to its stability or interaction with other chemical species, e.g., excipients)

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their stability and interactions with their environment. youtube.com For this compound, MD simulations could be particularly relevant for understanding its stability in different pharmaceutical formulations and its potential interactions with excipients.

An MD simulation of this compound in a simulated formulation environment could reveal:

Conformational Stability: How the conformation of the diketopiperazine ring and its side chains evolve over time.

Intermolecular Interactions: The nature and strength of interactions between the diketopiperazine and excipient molecules, such as hydrogen bonding or van der Waals forces. These interactions can significantly impact the stability of the drug product.

Aggregation Propensity: Whether molecules of this compound tend to self-associate or aggregate, which could affect the physical properties of the formulation.

MD simulations have been used to guide the engineering of enzymes that produce diketopiperazines and to study the binding of diketopiperazine derivatives to biological targets. nih.govmdpi.com The same principles can be applied to investigate the behavior of this compound in a pharmaceutical context, helping to rationalize formulation design and improve product stability. frontiersin.org

Impurity Management and Control Strategies in Pharmaceutical Development and Manufacturing Research

Process Parameters Optimization for Mitigation of Formation

The formation of Lisinopril (B193118) S,S,S-Diketopiperazine is known to be significantly influenced by manufacturing process parameters, particularly those involving heat and pH. The impurity is primarily formed through the intramolecular dehydration of lisinopril. nih.govresearchgate.net

Temperature: High temperature is a critical factor in promoting the cyclization of lisinopril to its diketopiperazine form. nih.govresearchgate.net Research has shown that this impurity can be intentionally synthesized by heating a solution of lisinopril. In one instance, (S,S,S)-Diketopiperazine was prepared by heating an n-butanol solution of lisinopril with hydrochloric acid at 80°C. nih.govresearchgate.net Further studies on the solid-state thermal degradation of lisinopril dihydrate have elucidated the pathway, showing a two-step dehydration process followed by the intramolecular cyclization to form the diketopiperazine (DKP). pharm.or.jp This cyclization was observed to occur at temperatures above 147°C, with the reaction by-product, water, being liberated at temperatures exceeding 157°C. pharm.or.jp This underscores the necessity of implementing strict temperature controls during manufacturing steps like drying and heat sterilization to minimize impurity formation.

pH: The pH of the environment also plays a crucial role in the stability of lisinopril. A study investigating the effect of pH on lisinopril in aqueous solutions at 80°C found that the rate of decomposition increases as the pH decreases. yildiz.edu.tr This suggests that processing in acidic conditions, especially when combined with elevated temperatures, can accelerate the degradation of lisinopril, potentially leading to higher levels of diketopiperazine impurities. Therefore, maintaining the pH of solutions and wet granulations within an optimal, less acidic range is a key strategy for mitigation. An industrially advantageous process for producing lisinopril dihydrate involves adjusting the pH to about 5.0 to 6.0 to crystallize the final product, a step that also helps in removing impurities. google.com

Research on Alternative Formulations to Suppress Diketopiperazine Formation

Formulation design plays a pivotal role in ensuring the stability of a drug product throughout its shelf life. For a molecule like lisinopril, which is susceptible to cyclization, research into alternative formulation strategies is crucial for minimizing the formation of its diketopiperazine impurity.

One area of investigation is the development of sustained-release (SR) dosage forms. A study focused on creating lisinopril mucoadhesive SR matrix pellets using polymers like sodium alginate and chitosan. nih.gov While the primary goal was to enhance the drug's low permeability and improve bioavailability, the matrix system inherently alters the microenvironment of the drug. nih.gov By embedding the drug within a polymeric matrix, its mobility and interaction with other components can be restricted, potentially slowing degradation pathways. nih.gov

Another approach involves the creation of orally disintegrating tablets (ODTs). Research in this area has focused on selecting superdisintegrants and other excipients to achieve rapid disintegration and release. researchgate.net One successful formulation utilized sodium starch glycolate (B3277807) and sodium lauryl sulfate. researchgate.net The stability of lisinopril in such formulations is a key consideration, and the development of stability-indicating analytical methods for extemporaneous pediatric formulations of lisinopril highlights the need to monitor for the diketopiperazine degradation product. nih.govresearchgate.net

Nanotechnology-based approaches, such as nanosuspensions, have also been explored to improve the biopharmaceutical properties of antihypertensive drugs. nih.gov These systems, which involve dispersing drug particles at a sub-micron size, can enhance solubility and bioavailability. While not specifically studied for the suppression of diketopiperazine, the altered physical state and use of stabilizers in nanosuspensions could potentially impact the degradation kinetics of lisinopril. nih.gov

Development of Stability-Indicating Analytical Methods for Lisinopril and its Diketopiperazine Impurity

To effectively control the levels of Lisinopril S,S,S-Diketopiperazine, robust analytical methods that can separate and quantify the impurity from the parent drug and other potential degradants are essential. The development and validation of such stability-indicating methods are a cornerstone of impurity management.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov Numerous studies have reported the development of reversed-phase HPLC (RP-HPLC) methods capable of resolving lisinopril from its diketopiperazine impurity and other related substances. scirp.orgnih.govresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. rjptonline.orgresearchgate.net

Key parameters of these analytical methods are detailed in the table below.

| Parameter | Method 1 nih.gov | Method 2 scirp.org | Method 3 ekb.eg | Method 4 researchgate.net |

| Column | Not Specified | C18 (250 x 4.6 mm, 5 µm) | C18 | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5µ) |

| Mobile Phase | Not Specified | Tetra butyl ammonium (B1175870) hydroxide (B78521) solution and acetonitrile (B52724) | Formic acid (pH 2.9): methanol: acetonitrile (75:15:10) | Methanol and 0.1% trifluoroacetic acid (50:50 v/v) |

| Flow Rate | Not Specified | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Detection (UV) | Not Specified | 210 nm | Not Specified | 215 nm |

| LOD | 0.0075 µg/mL | 0.61 µg/mL | Not Specified | 0.36 µg/mL |

| LOQ | Not Specified | 1.87 µg/mL | Not Specified | 1.11 µg/mL |

| Linearity Range | Not Specified | 10 - 50 µg/mL | Not Specified | 3 - 7 µg/mL |

These methods demonstrate adequate sensitivity, with low limits of detection (LOD) and quantification (LOQ), and show linearity over a relevant concentration range. scirp.orgnih.govresearchgate.net The specificity of these methods is confirmed through forced degradation studies, which show that the degradation products are well-separated from the main lisinopril peak, ensuring that the assay is not compromised by the presence of impurities. nih.govresearchgate.net

Strategies for Impurity Profiling in Lisinopril Drug Substance and Drug Product

Impurity profiling is a systematic process required by regulatory agencies to identify and characterize all potential and actual impurities in a drug substance and product. nih.govnih.gov This process is critical for ensuring the quality and safety of the medication. veeprho.com

The first step in impurity profiling is often to conduct forced degradation or stress testing studies. eijas.comindexcopernicus.com The lisinopril drug substance is subjected to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines. researchgate.netindexcopernicus.com This helps to generate potential degradation products and understand the degradation pathways of the drug. Studies on lisinopril have shown that it degrades under these various stress conditions, with oxidative degradation, in particular, yielding several degradation products. researchgate.netresearchgate.net

Once degradation is induced, advanced analytical techniques are employed for detection and characterization. HPLC is used to separate the impurities, and when coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for structure elucidation. nih.govnih.gov The fragmentation patterns observed in the mass spectra provide crucial information about the molecular weight and structure of the unknown impurities. nih.govnih.gov In some cases, preparative HPLC is used to isolate a sufficient quantity of the impurity for further analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure unambiguously. nih.govnih.gov

For lisinopril, this strategy has been successfully applied to identify and characterize not only the known pharmacopoeial impurities like (S,S,S)-Diketopiperazine but also previously unknown process-related impurities and degradation products. nih.govnih.govnih.gov The synthesis of these impurities in their pure form is also a key part of the strategy, as these pure reference standards are required for the validation of analytical methods. nih.gov

Future Directions in Lisinopril S,s,s Diketopiperazine Research

Advancements in Analytical Technologies for Trace Level Detection

The accurate quantification of Lisinopril (B193118) S,S,S-Diketopiperazine at trace levels is fundamental to controlling the quality of lisinopril drug products. While High-Performance Liquid Chromatography (HPLC) is a well-established method, future advancements are aimed at achieving even lower detection limits and greater efficiency. nih.govwalshmedicalmedia.comresearchgate.netresearchgate.net

The evolution towards Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents a significant leap forward. This combination provides unparalleled sensitivity and selectivity, enabling the precise identification and quantification of the diketopiperazine impurity, even within complex sample matrices. nih.gov Further refinements in liquid chromatography-mass spectrometry (LC-MS) methods will continue to be a primary focus. ekb.eg

Another area of development is in novel chromatographic stationary phases designed for superior separation of lisinopril from its degradants. Given that lisinopril degradation can produce different stereoisomers of diketopiperazine, the use of chiral chromatography is essential for separating these isomers, which may possess distinct toxicological profiles.

Capillary electrophoresis (CE), particularly when coupled with mass spectrometry (CE-MS), is a promising high-efficiency separation technique that minimizes sample and solvent usage. walshmedicalmedia.com Enhancing detector sensitivity for CE will broaden its application for routine trace-level impurity analysis.

Table of Emerging Analytical Technologies

| Analytical Technique | Principle | Key Advantages for Diketopiperazine Detection |

|---|---|---|

| UHPLC-MS/MS | High-pressure liquid chromatography separation followed by mass analysis. | Offers high sensitivity, superior resolution, rapid analysis times, and definitive structural confirmation. nih.gov |

| Chiral Chromatography | Utilizes a chiral stationary phase to separate stereoisomers. | Enables the resolution of different diketopiperazine isomers (e.g., S,S,S vs. R,S,S). nih.gov |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on electrophoretic mobility in a capillary, coupled to MS. | Provides high separation efficiency with minimal sample consumption, ideal for charged molecules. walshmedicalmedia.com |

| Advanced NMR Spectroscopy | High-field Nuclear Magnetic Resonance with advanced pulse sequences. | Delivers detailed structural elucidation without destroying the sample. walshmedicalmedia.comresearchgate.net |

Deeper Mechanistic Understanding of Formation Under Various Stress Conditions

The formation of Lisinopril S,S,S-Diketopiperazine occurs via intramolecular dehydration and is a major degradation pathway. nih.gov While it is known that conditions such as heat and humidity accelerate this process, a more profound mechanistic understanding is required. researchgate.net

Future research will involve more detailed stress testing to build robust kinetic models of the degradation process. indexcopernicus.comscirp.org This includes studying the formation kinetics across a wider spectrum of temperatures, pH levels, and humidity to precisely map the stability landscape of lisinopril. researchgate.netresearchgate.netnih.gov The influence of light (photostability) is also a critical factor that requires further quantitative investigation. nih.gov

The role of pharmaceutical excipients in the formulation is another key area. Some excipients may catalyze or inhibit the cyclization reaction. Systematic studies are needed to screen common excipients and their potential interactions with lisinopril, guiding the development of more stable formulations. nih.govmedscape.com Understanding these complex interactions will provide a more holistic view of lisinopril's stability profile.

Computational Approaches for Predictive Stability Assessment

Computational modeling offers a powerful, predictive lens through which to study drug stability and degradation. repec.orgindexcopernicus.com These approaches can elucidate mechanisms and predict outcomes that are challenging to capture experimentally.

Quantum mechanical methods like Density Functional Theory (DFT) can be used to model the intramolecular cyclization reaction. walshmedicalmedia.comresearchgate.netresearchgate.net Such calculations can map the reaction pathway, identify transition states, and determine the activation energy, thereby predicting the reaction's likelihood under various conditions.

Molecular dynamics (MD) simulations are valuable for exploring the conformational landscape of the lisinopril molecule. repec.orgnih.gov The specific three-dimensional shape of the molecule can significantly influence the rate of cyclization. MD simulations can identify which conformations are most susceptible to degradation, providing a dynamic picture of the molecule's behavior in different environments (e.g., in solution or in the presence of excipients). nih.gov By integrating computational predictions with experimental data, researchers can develop a comprehensive stability model for lisinopril.

Novel Strategies for Chemical Suppression of Diketopiperazine Formation

Preventing or minimizing the formation of this compound is a primary goal for formulation scientists. Future strategies will focus on innovative chemical and physical methods to suppress this degradation pathway.

One established strategy is to control the pH of the formulation. Maintaining a more acidic environment can slow the rate of diketopiperazine formation. google.com Research into novel buffering systems that can maintain an optimal pH throughout the product's shelf-life is ongoing.

The physical form of the drug substance can also be modified. For example, creating co-crystals of lisinopril with other inert molecules could lock the drug into a more stable conformation, making it less prone to cyclization. Advanced packaging solutions that offer superior protection against moisture and light also play a crucial role in maintaining drug stability. nih.govmedscape.com

Comprehensive Studies on Related Diketopiperazines from Other ACE Inhibitors for Comparative Analysis

Lisinopril is not unique in its susceptibility to diketopiperazine formation; other ACE inhibitors with dipeptide-like structures, such as enalapril (B1671234) and ramipril, also undergo this degradation pathway. researchgate.netcaymanchem.comsigmaaldrich.com Comparative analysis of these related compounds can provide invaluable insights into structure-stability relationships.

Future research should involve systematic studies comparing the degradation profiles of various ACE inhibitors. nih.govnih.gov This would entail synthesizing the respective diketopiperazine impurities and studying their formation kinetics under identical stress conditions.

Such comparative data would help identify the specific molecular features that make an ACE inhibitor more or less stable. This knowledge is critical for the rational design of next-generation ACE inhibitors with inherently improved stability profiles, potentially reducing the burden of impurity analysis and control during manufacturing.

Table of Related ACE Inhibitor Impurities

| ACE Inhibitor | Common Diketopiperazine Impurity |

|---|---|

| Lisinopril | This compound nih.govnih.gov |

| Enalapril | Enalapril Diketopiperazine sigmaaldrich.comnih.gov |

| Ramipril | Ramipril Diketopiperazine caymanchem.comnih.gov |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Lisinopril S,S,S-Diketopiperazine in pharmaceutical formulations?

- Methodology : Use reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection. Prepare sample solutions by dissolving ~25 mg of Lisinopril in water, filtering, and diluting to standard concentrations. Peaks are integrated automatically, with relative retention times (~2.0 for the diketopiperazine derivative) and peak area ratios used for quantification . Validation should follow pharmacopeial guidelines, including specificity, linearity, and precision testing, as exemplified in methods for related angiotensin-converting enzyme (ACE) inhibitors like Fosinopril .

Q. How is this compound synthesized, and what are its key structural characteristics?

- Methodology : The compound is a cyclic dipeptide derivative formed via intramolecular cyclization of Lisinopril under specific conditions (e.g., heat or pH changes). Its structure includes a pyrrolo[1,2-a]pyrazine-dione core with stereospecific (S,S,S) configurations at chiral centers. Confirm synthesis using nuclear magnetic resonance (NMR) and mass spectrometry (MS), referencing the IUPAC name: (S)-2-{(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl}-4-phenylbutanoic acid .

Q. What are the common sources of this compound in pharmaceutical research?

- Methodology : This impurity arises during Lisinopril synthesis, storage, or formulation degradation. To isolate it, employ preparative HPLC or column chromatography, and verify purity via melting point, spectroscopic data, and chromatographic retention times. Commercial standards (e.g., CAS 328385-86-0) are available for calibration, though batch-specific validation is critical due to diastereomeric mixtures (e.g., (8R,S)-isomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between Lisinopril and its diketopiperazine metabolite?

- Methodology : Apply mixed-effects modeling to account for inter-study variability. For example, discrepancies in bioavailability may stem from differences in cyclization rates under varying physiological pH or enzymatic conditions. Use in vitro simulated gastric fluid assays paired with LC-MS/MS to track metabolite formation kinetics. Cross-validate findings with in vivo animal models, ensuring statistical power through factorial design (e.g., 2×2 matrices for pH and temperature variables) .

Q. What strategies are effective for separating this compound from its diastereomers (e.g., (S,S,R)-isomer)?

- Methodology : Optimize chiral chromatography using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases containing hexane/isopropanol/trifluoroacetic acid. Adjust column temperature and flow rate to enhance resolution. For preparative-scale separation, consider simulated moving bed (SMB) chromatography. Confirm stereochemical purity via circular dichroism (CD) spectroscopy and X-ray crystallography .

Q. How should stability studies be designed to assess the formation of this compound under accelerated storage conditions?

- Methodology : Follow ICH Q1A(R2) guidelines: expose samples to 40°C/75% RH for 6 months, with interim timepoints (0, 1, 3, 6 months). Use HPLC to quantify impurity levels and kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Include control samples spiked with antioxidants (e.g., BHT) to evaluate excipient interactions. Address electrostatic risks during handling, as noted in safety data sheets (SDS) .

Q. What computational tools can predict the reactivity and metabolic pathways of this compound?

- Methodology : Employ density functional theory (DFT) calculations (e.g., Gaussian 16) to model cyclization energetics and transition states. For metabolic predictions, use software like Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450 interactions. Validate in silico results with high-resolution mass spectrometry (HRMS) fragmentation patterns from in vitro microsomal assays .

Q. How can mixed-methods research improve understanding of this compound’s toxicological profile?

- Methodology : Combine quantitative in vivo toxicity data (e.g., LD50, histopathology) with qualitative transcriptomic analysis (RNA-seq) to identify biomarker genes. Use thematic analysis for literature reviews to contextualize findings against existing contradictions (e.g., conflicting reports on renal toxicity). Triangulate data using platforms like RevMan for meta-analysis .

Methodological Frameworks for Research Design

- Theoretical Foundations : Align studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on isomer-specific toxicity should justify novelty by addressing gaps in stereochemical toxicokinetics .

- Experimental Design : Utilize quasi-experimental designs with control groups for in vivo studies, as seen in pharmacokinetic models comparing impurity exposure levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products